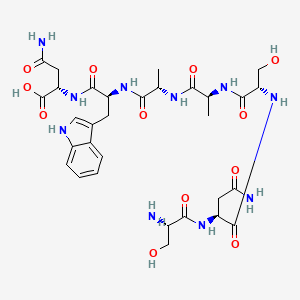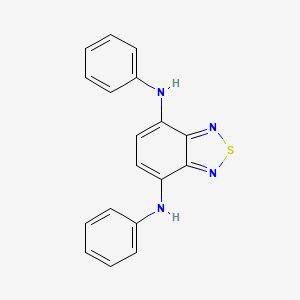
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two phenylamino groups attached to the benzothiadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(phenylamino)-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dichloro-2,1,3-benzothiadiazole with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino groups or the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the phenylamino or benzothiadiazole moieties.
Applications De Recherche Scientifique
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonic Devices: The compound’s unique optical properties make it suitable for use in photonic devices such as lasers and optical sensors.
Biological Research:
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4,7-Bis(phenylamino)-2,1,3-benzothiadiazole is primarily related to its electronic structure. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(phenylamino)-2,1,3-benzothiadiazole: Known for its strong electron-transport properties and luminescence.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Exhibits intense emission solvatochromism and is used in OLEDs and bio-imaging.
4,4′-Bibenzo[c]thiophene: Prepared by treatment with lithium hexamethyldisilazide, known for its optical and electrochemical properties.
Uniqueness
This compound stands out due to its unique combination of electronic and optical properties, making it highly suitable for applications in organic electronics and photonics. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.
Propriétés
Numéro CAS |
507236-61-5 |
|---|---|
Formule moléculaire |
C18H14N4S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-N,7-N-diphenyl-2,1,3-benzothiadiazole-4,7-diamine |
InChI |
InChI=1S/C18H14N4S/c1-3-7-13(8-4-1)19-15-11-12-16(18-17(15)21-23-22-18)20-14-9-5-2-6-10-14/h1-12,19-20H |
Clé InChI |
BEFZOPGOCSYNJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C3=NSN=C23)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


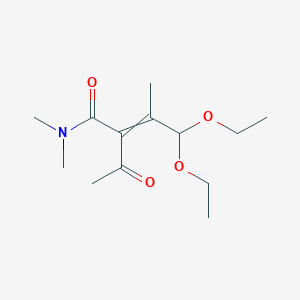

![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
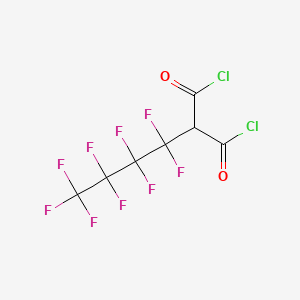
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![2,1,3-Benzoxadiazol-4-amine, N-[3-(4-morpholinyl)propyl]-7-nitro-](/img/structure/B14228638.png)
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
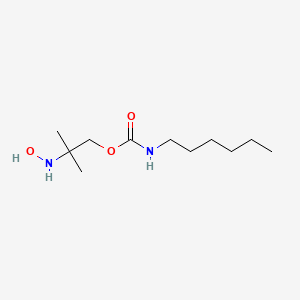
![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
